![molecular formula C20H19Cl2NO3 B7737972 C20H19Cl2NO3](/img/structure/B7737972.png)
C20H19Cl2NO3
Overview
Description
C20H19Cl2NO3 is a useful research compound. Its molecular formula is C20H19Cl2NO3 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality C20H19Cl2NO3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C20H19Cl2NO3 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Sodium Iminoquinolates :
- A study focused on the synthesis and characterization of sodium 2-arylimino-8-quinolates (Qiurui Zhang et al., 2016) explored the use of these compounds in the ring-opening polymerization (ROP) of rac-lactide, producing amorphous polylactides (Zhang, Qiurui, et al., 2016).
Molecular Structure Studies :
- Several studies have analyzed the molecular structures of various compounds with the formula C20H19Cl2NO3. For example, investigations by T. Sundar et al. (2003) and Neng-Xue Wang et al. (2005) examined the crystal structures of specific compounds, revealing details about their molecular conformations and interactions (Sundar, T., et al., 2003); (Wang, Neng-Xue, et al., 2005).
Photocatalytic Carbon Dioxide Reduction :
- Research by Wei Wang et al. (2021) on photocatalytic systems highlighted the potential of using copper oxide for the reduction of CO2 to C2H4, a process that could be relevant for compounds with the C20H19Cl2NO3 formula (Wang, Wei, et al., 2021).
Rational Design and Carbon Allotropes :
- A study by M. Rahman and T. Edvinsson (2020) discussed the synthesis and structure of carbon allotropes, potentially relevant for the understanding of compounds like C20H19Cl2NO3 (Rahman, M., & Edvinsson, T., 2020).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO3/c1-3-23(4-2)10-15-18(24)8-7-14-19(25)16(11-26-20(14)15)13-6-5-12(21)9-17(13)22/h5-9,11,24H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMLHVMDHJCGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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